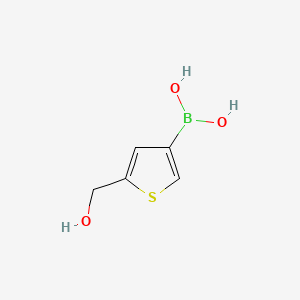

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(hydroxymethyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCBULRYCWLXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical processes and applications.

Core Physical and Chemical Properties

This compound is a specialty chemical often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that is central to their use as sensors and in drug delivery systems.[1][2] The thiophene moiety is a common scaffold in medicinal chemistry, and the hydroxymethyl group offers a site for further functionalization.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 1268683-45-9 | [3] |

| Molecular Formula | C5H7BO3S | [3] |

| Molecular Weight | 157.98 g/mol | [3][4][5] |

| Appearance | Solid | |

| Purity | 95% - 98% | [4][5][6] |

| Melting Point | Not explicitly available in search results. | |

| Boiling Point | Not available in search results. | |

| Solubility | While specific data for this compound is unavailable, boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides or by forming esters.[1] They tend to have higher solubility in organic solvents like ethers and ketones.[7] | |

| pKa | The pKa of boronic acids can vary, typically ranging from 4 to 10.[2] The specific pKa for this compound is not provided in the search results. The acidity is influenced by substituents, with aryl boronic acids generally being more acidic than alkyl boronic acids.[2] | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3][5] For related compounds, storage in a freezer under -20°C is also recommended. |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis and characterization of aryl boronic acids like this compound.

Synthesis of Aryl Boronic Acids via Grignard Reagents

A common and effective method for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8]

Materials:

-

3-Bromo-5-(hydroxymethyl)thiophene (precursor)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 3-bromo-5-(hydroxymethyl)thiophene in anhydrous THF dropwise to initiate the Grignard reaction. The reaction mixture may need gentle heating to start. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70°C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for confirming the structure of the synthesized boronic acid.

-

¹H NMR: Provides information on the number and environment of protons. For this compound, characteristic signals would be expected for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. Spectral data for this specific compound is available from chemical suppliers.[9]

-

¹³C NMR: Shows the carbon framework of the molecule. The carbon atom attached to the boron atom can sometimes be difficult to detect.

-

¹¹B NMR: This technique is particularly useful for studying boronic acids.[10] The sp²-hybridized boron of the boronic acid gives a distinct chemical shift. Upon complexation with diols or at a pH above its pKa, the boron becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[10] This can be used to study the Lewis acidity and binding properties of the boronic acid.[10]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and chemistry of this compound.

Caption: Generalized workflow for the synthesis of aryl boronic acids.

Caption: pH-dependent equilibrium of boronic acid and its boronate form.

Caption: Logical flow of boronic acid use in drug discovery.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. mdpi.com [mdpi.com]

- 3. 1268683-45-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(1268683-45-9) 1H NMR [m.chemicalbook.com]

- 10. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid (CAS 1268683-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a heterocyclic boronic acid that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring both a reactive boronic acid moiety and a versatile hydroxymethyl group on a thiophene scaffold, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is typically a solid at room temperature with a molecular weight of 157.99 g/mol .[1] While specific experimental data for properties like melting point and solubility are not widely published, its structure suggests moderate polarity. It is advisable to store the compound in a dark place under an inert atmosphere, with some suppliers recommending refrigeration at 2-8°C.[2][3]

| Property | Value | Source |

| CAS Number | 1268683-45-9 | N/A |

| Molecular Formula | C₅H₇BO₃S | [1][4] |

| Molecular Weight | 157.99 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2][3] |

| InChI Key | KSCBULRYCWLXQG-UHFFFAOYSA-N | [1] |

Synthesis

General Synthetic Workflow

A plausible synthetic route would involve the following key steps, starting from a protected 3-bromo-5-(hydroxymethyl)thiophene or a related derivative.

References

Synthesis of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for (5-(Hydroxymethyl)thiophen-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step sequence including protection of a hydroxyl group, lithium-halogen exchange, borylation, and subsequent deprotection. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a bifunctional molecule containing a thiophene core, a reactive boronic acid moiety, and a hydroxymethyl group. This unique combination of functional groups makes it an important intermediate for the synthesis of complex organic molecules. The boronic acid group is particularly useful for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The hydroxymethyl group provides a handle for further functionalization or can be a key pharmacophoric feature in drug candidates. The thiophene ring itself is a common scaffold in many biologically active compounds.

This guide details a plausible and efficient synthetic pathway to access this important building block, starting from commercially available materials.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of the primary alcohol of a suitable brominated hydroxymethylthiophene. This is followed by a lithium-halogen exchange reaction at low temperature to generate an organolithium intermediate, which is then trapped with a borate ester. Subsequent hydrolysis and deprotection afford the target boronic acid.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the multi-step synthesis of this compound. The yields are estimated based on analogous reactions reported in the literature.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Estimated Yield (%) |

| 1. Protection | 4-Bromo-2-(hydroxymethyl)thiophene | 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene | 193.06 → 307.32 | 1 : 1.2 (TBSCl) | 90 |

| 2. Borylation | 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene | (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid | 307.32 → 272.25 | 1 : 1.1 (n-BuLi) : 1.2 (B(OiPr)3) | 75 |

| 3. Deprotection | (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid | This compound | 272.25 → 157.99 | 1 : 1.2 (TBAF) | 85 |

| Overall | ~57 |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene (Protection)

-

Materials:

-

4-Bromo-2-(hydroxymethyl)thiophene

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-bromo-2-(hydroxymethyl)thiophene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene as a colorless oil.

-

Step 2: Synthesis of (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid (Borylation)

-

Materials:

-

4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)3)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude (5-(((tert-butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

-

Step 3: Synthesis of this compound (Deprotection)

-

Materials:

-

(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude (5-(((tert-butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid (1.0 eq) in THF.

-

Add TBAF solution (1.2 eq) to the mixture at room temperature.

-

Stir the reaction for 1-2 hours and monitor its completion by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

-

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol moieties.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the five carbon atoms of the thiophene ring and the hydroxymethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula of C5H7BO3S.

-

Purity: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desired for applications in drug discovery and development.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Brominated compounds: are often toxic and irritants.

-

Solvents: like THF, DMF, and ethyl acetate are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The described multi-step synthesis, involving protection, lithiation-borylation, and deprotection, is based on well-established and reliable organic transformations. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accessibility of this important chemical building block.

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid structural formula

An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

Abstract

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both a hydroxymethyl group and a boronic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the thiophene moiety, a common scaffold in pharmaceuticals, and a reactive hydroxymethyl group provides multiple points for molecular elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the compound's properties, a plausible synthesis pathway, experimental protocols, and safety information.

Introduction

Heterocyclic boronic acids are critical reagents in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools for creating complex molecular architectures. Among these, thiophene-based boronic acids are of particular interest due to the prevalence of the thiophene ring in a wide array of biologically active compounds. This compound emerges as a significant intermediate, offering a trifunctional platform for synthetic diversification in the development of novel therapeutic agents and functional materials.

Chemical Properties and Structural Formula

The structural formula of this compound is presented below, followed by a table summarizing its key chemical properties.

Structural Formula:

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1268683-45-9 | |

| Molecular Formula | C5H7BO3S | |

| Molecular Weight | 157.99 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |

| SMILES Code | OCC1=CC(B(O)O)=CS1 | |

| InChI Key | KSCBULRYCWLXQG-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of substituted thiophene boronic acids can be achieved through several established organometallic routes. A common and plausible pathway involves the lithiation of a suitably protected bromothiophene derivative followed by electrophilic trapping with a borate ester. The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

Caption: Generalized synthesis pathway for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in several research areas:

-

Suzuki-Miyaura Cross-Coupling: As a boronic acid, its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of C-C bonds with aryl, vinyl, or alkyl halides, providing access to a vast range of complex biaryl and substituted thiophene structures. These structures are scaffolds for new drug candidates.

-

Medicinal Chemistry: Boronic acids themselves can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The thiophene core is a well-known pharmacophore. The additional hydroxymethyl group allows for further derivatization, such as esterification or etherification, to modulate solubility, binding affinity, and pharmacokinetic properties.

-

Materials Science: Thiophene-based molecules are fundamental units in the synthesis of conductive polymers and organic electronics. This boronic acid can be used to introduce functionalized thiophene units into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OP

Commercial Suppliers and Technical Applications of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides an overview of commercial suppliers, key chemical properties, and a detailed experimental protocol for its application in the synthesis of bioactive molecules, including a relevant signaling pathway.

Commercial Availability

This compound (CAS No. 1268683-45-9) is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%, catering to different research and development needs. Researchers should consult the suppliers' certificates of analysis for lot-specific purity and characterization data.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 95%[1] | 1268683-45-9[1] | C₅H₇BO₃S[1] | 157.99[1] |

| BLDpharm | - | 1268683-45-9[2] | - | - |

| Biotuva Life Sciences | 98% | 1268683-45-9 | C₅H₇BO₃S | 157.98 |

| Bide Pharmatech | 95+% | 1268683-45-9 | C₅H₇BO₃S | - |

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature.[1] Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra were not found in the immediate search, ¹H NMR and ¹³C NMR are standard characterization methods. ChemicalBook is a resource that may provide spectroscopic data for this compound.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The thiophene moiety is a prevalent scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring to enhance metabolic stability and pharmacokinetic properties. This compound is a key reagent for introducing a functionalized thiophene ring into drug candidates, particularly in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many thiophene-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] The diagram below illustrates a simplified representation of this pathway and the role of a hypothetical kinase inhibitor.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiophene-based kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Thiophene-Containing Biaryl Compound

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl bromide. This protocol is based on established procedures for similar couplings.[4][5][6] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[6]

-

Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M solution, 2.0 equivalents)[4]

-

Solvent (e.g., Toluene or 1,4-Dioxane/water mixture)[7]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[7] Then, add the aqueous solution of the base (e.g., 2M Na₂CO₃).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl compound via the Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of a functionalized thiophene moiety, a common feature in many kinase inhibitors and other bioactive compounds. The provided experimental protocol and workflow serve as a foundational guide for researchers utilizing this versatile reagent in their synthetic endeavors.

References

- 1. This compound | 1268683-45-9 [sigmaaldrich.com]

- 2. 1268683-45-9|this compound|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Spectral and Experimental Profile of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and relevant experimental protocols for (5-(Hydroxymethyl)thiophen-3-yl)boronic acid. The information herein is compiled for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound's analytical profile.

Compound Overview

This compound is a bifunctional organoboron compound incorporating a thiophene ring. Such structures are of significant interest in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of both a boronic acid moiety and a hydroxymethyl group offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecules.

Molecular Structure:

-

Chemical Formula: C₅H₇BO₃S

-

Molecular Weight: 157.98 g/mol

-

CAS Number: 1354753-27-0

Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and standard spectral prediction software. These values serve as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.2 | br s | 2 | B(OH )₂ |

| ~7.50 | s | 1 | Thiophene-H4 |

| ~7.25 | s | 1 | Thiophene-H2 |

| ~4.80 | s | 2 | -CH ₂OH |

| ~5.40 | t | 1 | -CH₂OH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Thiophene-C5 |

| ~140.0 | Thiophene-C3 (C-B) |

| ~128.0 | Thiophene-C2 |

| ~125.0 | Thiophene-C4 |

| ~60.0 | -C H₂OH |

Predicted in DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 158.02 | [M+H]⁺ |

| 140.01 | [M-H₂O+H]⁺ |

| 112.01 | [M-B(OH)₂-CH₂OH+H]⁺ |

Predicted for High-Resolution Mass Spectrometry (HRMS) under Electrospray Ionization (ESI) conditions.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound, based on established methodologies for similar thiophene boronic acids.

3.1. Synthesis Protocol: Lithiation and Borylation of a Thiophene Precursor

This protocol outlines a common synthetic route to aryl boronic acids.

Caption: Synthetic workflow for this compound.

-

Reaction Setup: A solution of 3-bromo-5-(hydroxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

3.2. NMR Spectroscopy Protocol

Caption: Workflow for NMR spectral acquisition and processing.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

3.3. Mass Spectrometry Protocol

An In-depth Technical Guide to the Properties of Substituted Thiophene-3-Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted thiophene-3-boronic acids, crucial building blocks in modern medicinal chemistry and materials science. This document details their physicochemical properties, provides in-depth experimental protocols for their synthesis and subsequent reactions, and explores their role in modulating key biological signaling pathways.

Core Properties of Substituted Thiophene-3-Boronic Acids

Substituted thiophene-3-boronic acids are versatile organoboron compounds that serve as key intermediates in the synthesis of complex organic molecules. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The thiophene ring itself is a privileged scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and pharmacokinetic profiles.

The electronic properties of the thiophene ring, combined with the reactivity of the boronic acid moiety, make these compounds indispensable in the development of pharmaceuticals and organic electronic materials. The nature and position of substituents on the thiophene ring allow for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity.

Physicochemical and Spectroscopic Data

The properties of substituted thiophene-3-boronic acids can vary significantly depending on the nature and position of the substituent. The following table summarizes key quantitative data for a selection of these compounds, providing a basis for comparison and selection in synthetic and medicinal chemistry applications.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| Thiophene-3-boronic acid |  | C₄H₅BO₂S | 127.96 | 125 - 130 | Decomposes | ~8-9 |

| 2-Formylthiophene-3-boronic acid |  | C₅H₅BO₃S | 155.97 | 167 - 193 | - | - |

| 5-Methylthiophene-3-boronic acid |  | C₅H₇BO₂S | 141.98 | - | 302.9±44.0 | 8.35±0.10 |

| 5-Carboxythiophene-3-boronic acid |  | C₅H₅BO₄S | 171.97 | - | - | - |

| Thiophene-3-boronic acid MIDA ester |  | C₉H₁₀BNO₄S | 239.06 | 193 - 197 | - | - |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis and application of substituted thiophene-3-boronic acids. This section provides step-by-step methodologies for the synthesis of a key precursor, the boronic acid itself, and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3-Bromothiophene: A Key Precursor

The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene, a common starting material for 3-thienylboronic acids, requires a multi-step approach involving exhaustive bromination followed by selective reductive debromination.[1][2]

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

-

Place the flask in a cooling bath to manage the exothermic reaction.

-

Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a suitable scrubbing system.

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

The next day, heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1][2]

-

Step 2: Selective Reductive Debromination to 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

-

Equipment: Three-necked flask, stirrer, reflux condenser.

-

Procedure:

-

To a three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid. Stir the mixture continuously.

-

Heat the mixture to reflux. Once refluxing, remove the heating mantle.

-

Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux (approximately 70 minutes).

-

After the addition is complete, reapply heat and reflux for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.

-

Separate the heavier organic layer from the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[1][2]

-

Synthesis of 5-Methylthiophene-3-boronic Acid

This protocol describes the synthesis of a substituted thiophene-3-boronic acid from the corresponding bromo-substituted thiophene via a lithium-halogen exchange followed by reaction with a borate ester.

-

Materials: 3-Bromo-5-methylthiophene, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, 1 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.

-

Equipment: Schlenk flask, magnetic stirrer, syringes, low-temperature bath (e.g., dry ice/acetone).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methylthiophene (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Suzuki-Miyaura Cross-Coupling of 5-Methylthiophene-3-boronic Acid with 1-Bromo-4-fluorobenzene

This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction.

-

Materials: 5-Methylthiophene-3-boronic acid (1.2 equiv), 1-Bromo-4-fluorobenzene (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Potassium carbonate (K₂CO₃) (2.0 equiv), 1,4-Dioxane, Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (argon or nitrogen).

-

Procedure:

-

To a dry round-bottom flask, add 5-methylthiophene-3-boronic acid, 1-bromo-4-fluorobenzene, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Heat the reaction mixture to reflux (e.g., 90-100°C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)-5-methylthiophene.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to substituted thiophene-3-boronic acids.

Experimental Workflows

Caption: General workflow for the synthesis and application of substituted thiophene-3-boronic acids.

Biological Signaling Pathways

Many thiophene-based compounds derived from thiophene-3-boronic acids exhibit potent biological activity, often through the inhibition of key enzymes in inflammatory and cell signaling pathways.

p38 MAPK Signaling Pathway Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5][6][7] Thiophene derivatives have been developed as inhibitors of p38α MAPK, a key therapeutic target for inflammatory diseases.[8]

Caption: Inhibition of the p38 MAPK signaling pathway by thiophene-based compounds.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Thiophene-containing compounds are known to inhibit COX enzymes, with a particular focus on the inducible COX-2 isoform, which is upregulated during inflammation.[9][10][11][12][13]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, a class of organoboron compounds with the general structure R-B(OH)₂, have become indispensable tools in modern organic synthesis.[1] Their unique properties, including their stability, low toxicity, and versatile reactivity, have established them as crucial building blocks for the construction of complex organic molecules.[2][3] This guide provides a comprehensive overview of the core principles of boronic acids, their synthesis, key reactions, and critical applications in drug discovery and development.[4][5]

Boronic acids are typically solids at room temperature and are known for their ability to act as Lewis acids due to the electron-deficient boron atom.[1][6] A key characteristic is their ability to form reversible covalent complexes with diols, sugars, and amino acids, a property that is exploited in sensing and drug delivery.[2][6] While many boronic acids are stable in air and moisture, making them easier to handle than other organometallic reagents, some can undergo protodeboronation or trimerize to form boroxines.[1][7]

Synthesis of Boronic Acids

The synthesis of boronic acids can be achieved through several methods, with the choice of method often depending on the desired substrate and functional group tolerance.[3][8]

Key Synthetic Methodologies:

-

Electrophilic Trapping of Organometallic Reagents: This is one of the most common methods and typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.[3][8]

-

Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation reaction utilizes a palladium catalyst to couple a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl or vinyl halide or triflate.[8]

-

Iridium-Catalyzed C-H Borylation: This method allows for the direct borylation of aromatic C-H bonds, offering a highly efficient and atom-economical route to arylboronic acids.[4]

Experimental Protocol: Synthesis of an Arylboronic Acid via Grignard Reaction

This protocol describes a general procedure for the synthesis of an arylboronic acid from an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 equiv)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of the aryl bromide in anhydrous THF to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Key Reactions of Boronic Acids

Boronic acids are versatile intermediates that participate in a wide range of chemical transformations. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide (or triflate), forming a new carbon-carbon bond.[2][9] This reaction is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][10]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere supplies (argon or nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Fit the flask with a condenser and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[11]

Quantitative Data for Suzuki-Miyaura Coupling

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partners.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 80 | 95 |

| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |

| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |

| 3-Bromopyridine | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 88 |

| 2-Chlorobenzonitrile | 4-Acetylphenylboronic acid | NiCl₂(dppf) (1) | - | K₃PO₄ | Dioxane | 95 | 68[12] |

Table 1. Representative examples of Suzuki-Miyaura coupling reactions with varying substrates and conditions.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[13] This reaction couples boronic acids with amines, alcohols, phenols, and thiols, and is often carried out at room temperature and open to the air.[13][14]

| Boronic Acid | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 90 |

| 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 85 |

| 3-Methoxyphenylboronic acid | Benzylamine | CuCl (10) | - | MeOH | RT | 81[15] |

| 4-Fluorophenylboronic acid | Imidazole | CuCl (cat.) | - | MeOH | Reflux | High |

Table 2. Examples of Chan-Lam coupling reactions.

Boronic Acids in Drug Discovery and Development

Boronic acids have emerged as a significant pharmacophore in medicinal chemistry.[3][16] Their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, has led to the development of potent and selective inhibitors.[16] The first FDA-approved boronic acid-containing drug was Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[3]

The drug discovery process involving boronic acids typically follows a structured workflow.

FDA-Approved Boronic Acid Drugs

The success of boronic acids in medicinal chemistry is highlighted by the growing number of FDA-approved drugs containing this moiety.

| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area | Year of Approval |

| Bortezomib | Velcade® | Proteasome inhibitor | Multiple Myeloma | 2003 |

| Ixazomib | Ninlaro® | Proteasome inhibitor | Multiple Myeloma | 2015 |

| Vaborbactam | Vabomere® | β-lactamase inhibitor | Bacterial Infections | 2017 |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 inhibitor | Atopic Dermatitis | 2016 |

| Tavaborole | Kerydin® | Oxaborole antifungal | Onychomycosis | 2014 |

Table 3. Selected FDA-approved drugs containing a boronic acid or a derivative.

Conclusion

Boronic acids have firmly established their place as a cornerstone of modern organic synthesis and medicinal chemistry. Their predictable reactivity, stability, and broad functional group tolerance make them invaluable building blocks for the construction of complex molecules. The continued development of novel synthetic methods and the expanding applications of boronic acids in drug discovery underscore their importance and promise for future innovations in science and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Lewis acidity of aryl boronic acids

An In-depth Technical Guide to the Lewis Acidity of Aryl Boronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl boronic acids are a class of versatile organic compounds characterized by a vacant p-orbital on the boron atom, which imparts significant Lewis acidic character. This property allows them to interact with Lewis bases, a fundamental principle that underpins their widespread and growing applications in organic synthesis, catalysis, chemical sensing, and drug development. Their ability to reversibly bind with diols and other nucleophiles makes them invaluable as catalysts for a variety of chemical transformations and as recognition elements in sensors for biologically relevant molecules like saccharides. This technical guide provides a comprehensive overview of the , detailing the factors that govern this property, the experimental methods for its quantification, and its application in catalysis and molecular sensing.

Core Concepts of Lewis Acidity in Aryl Boronic Acids

The Lewis acidity of an aryl boronic acid, ArB(OH)₂, originates from the electron-deficient nature of the boron atom. Boron, in this trivalent state, possesses an empty p-orbital, making it an electrophile capable of accepting a pair of electrons from a Lewis base (a nucleophile).[1][2] This interaction leads to a change in the coordination geometry of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate species.[3]

The fundamental equilibrium that defines the Lewis acidity in an aqueous medium is the reaction with a hydroxide ion:

ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺

This equilibrium shows that boronic acids act as Brønsted acids by releasing a proton, but the initial step is the Lewis acidic interaction with a hydroxide ion.[3] The strength of this interaction, and thus the Lewis acidity, is influenced by several factors:

-

Electronic Effects : Electron-withdrawing groups (EWGs) on the aryl ring (e.g., -CF₃, -NO₂, -F) increase the electrophilicity of the boron atom by pulling electron density away from it. This enhances the Lewis acidity. Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) decrease Lewis acidity.[4][5] The influence of these substituents can be correlated using the Hammett equation, which shows that the acidity of meta- and para-substituted phenylboronic acids is significantly affected by the substituent's electronic properties.[4]

-

Steric Effects : Bulky substituents, particularly in the ortho positions, can sterically hinder the approach of a Lewis base to the boron center. This can also affect the planarity of the molecule, influencing the electronic communication between the aryl ring and the boronic acid moiety.[6][7]

-

Solvation Effects : The solvent plays a critical role in stabilizing both the neutral boronic acid and the charged boronate species. Polar, protic solvents can stabilize the anionic boronate form through hydrogen bonding, thereby influencing the equilibrium and the apparent acidity.[3][8]

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the . These methods can be broadly categorized into indirect measurements via pKₐ determination and direct measurements of Lewis base affinity.

Acidity Constant (pKₐ) Determination

The most common method for evaluating the acidity of boronic acids is the determination of their pKₐ value in an aqueous solution.[4] While this measures Brønsted acidity, it is directly related to the Lewis acidic interaction of the boronic acid with a hydroxide ion. A lower pKₐ value indicates a stronger acid and implies a higher Lewis acidity.[5] These values are typically determined by potentiometric or spectrophotometric titration.[4]

Table 1: pKₐ Values for Selected Monosubstituted Phenylboronic Acids in Water

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKₐ Value | Reference(s) |

| H | - | 8.76 - 8.86 | [4][5][9] |

| 4-OCH₃ | para | 9.25 | [7] |

| 4-CH₃ | para | 9.17 | [4] |

| 4-F | para | 8.77 | [5] |

| 4-Cl | para | 8.57 | [4] |

| 4-Br | para | 8.53 | [4] |

| 4-CF₃ | para | 7.86 | [4] |

| 3-OCH₃ | meta | 8.80 | [4] |

| 3-F | meta | 8.36 | [4] |

| 3-Cl | meta | 8.28 | [4] |

| 3-Br | meta | 8.25 | [4] |

| 3-NO₂ | meta | 7.97 | [4] |

| 2-F | ortho | 7.37 | [4] |

| 2-Cl | ortho | 8.01 | [4] |

| 2-Br | ortho | 8.02 | [4] |

Note: pKₐ values can vary slightly between different studies due to variations in experimental conditions.

Gutmann-Beckett Method

The Gutmann-Beckett method is a powerful technique for directly assessing the Lewis acidity of a compound in a non-aqueous solvent.[10] It utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe and measures the change in the ³¹P NMR chemical shift (δ) upon interaction with the Lewis acid.[11] The deshielding of the phosphorus atom upon coordination to the boron center is proportional to the Lewis acidity. The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[10]

Table 2: Acceptor Numbers (AN) for Selected Boron Compounds

| Compound | AN Value | Reference(s) |

| Triethyl borate (B(OEt)₃) | 17 | [12] |

| Boron trifluoride (BF₃) | 89 | [10] |

| Boron trichloride (BCl₃) | 106 | [11] |

| Boron tribromide (BBr₃) | 109 | [11] |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | [10] |

Note: Data for simple aryl boronic acids are less commonly reported using this method, but the values for related boron compounds provide a comparative scale of Lewis acidity.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[13]

LA + F⁻ → [LA-F]⁻ ; FIA = -ΔH

A higher FIA value corresponds to a stronger Lewis acid. FIAs are often determined computationally using high-level quantum chemistry methods.[13][14] This method provides an intrinsic measure of Lewis acidity, free from solvent effects.

Table 3: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Boron Compounds

| Compound | FIA (kJ mol⁻¹) | Reference(s) |

| B(OH)₃ (Boric Acid) | 338 | [15] |

| B(C₆F₅)₃ | 493 | [16] |

| B(Ohfip)₃ | 384 | [15] |

Note: FIA values are highly dependent on the computational method used. The values presented are for comparison and illustrate the relative Lewis acidities.[17]

Applications Driven by Lewis Acidity

The tunable is the foundation for their utility in catalysis and sensing.

Lewis Acid Catalysis

Aryl boronic acids, particularly those bearing electron-withdrawing groups, serve as effective and air-stable Lewis acid catalysts for a range of organic transformations.[18] Their catalytic activity often involves the activation of substrates containing hydroxyl or carbonyl groups through reversible covalent interactions.[19]

A key application is in dehydrative C-O and C-C bond-forming reactions, where the boronic acid activates a benzylic or allylic alcohol.[18] The proposed mechanism often involves the formation of a boronate ester intermediate, which facilitates the departure of a water molecule to generate a carbocationic intermediate. This intermediate is then trapped by a nucleophile.[19]

Caption: General catalytic cycle for aryl boronic acid-catalyzed dehydrative substitution.

Molecular Sensing and Recognition

The ability of aryl boronic acids to bind reversibly with diols forms the basis of sensors for carbohydrates, glycoproteins, and other biologically important molecules.[20][21] This interaction is particularly favorable with 1,2- or 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters.[22]

Fluorescent sensors are commonly designed by coupling an aryl boronic acid recognition unit to a fluorophore.[23] The binding event modulates the electronic properties of the system, causing a change in the fluorescence output (e.g., intensity, wavelength). A common signaling mechanism is Photoinduced Electron Transfer (PET). In the unbound state, a nearby amine can quench the fluorescence of the reporter via PET. Upon saccharide binding, the B-N interaction is altered, the boron becomes tetrahedral, and the PET process is inhibited, leading to a "turn-on" fluorescence signal.[23][24]

Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent saccharide sensor.

Detailed Experimental Protocols

Protocol: Determination of pKₐ by UV-Vis Spectrophotometric Titration

This protocol describes the determination of the pKₐ of an aryl boronic acid by monitoring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

Aryl boronic acid of interest

-

Stock solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

-

High-purity water (Milli-Q or equivalent)

-

UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of the aryl boronic acid (e.g., 1 mM) in a suitable solvent (e.g., water, or a water/co-solvent mixture like water/acetonitrile if solubility is an issue).[7]

-

Prepare Titration Samples: In a series of vials or flasks, prepare samples with a constant concentration of the boronic acid (e.g., 50 µM) and varying pH values. This is achieved by adding different volumes of HCl and NaOH stock solutions to a fixed volume of the boronic acid stock solution and diluting to the final volume with water. A typical pH range to cover would be from ~2 units below to ~2 units above the expected pKₐ.

-

pH Measurement: Accurately measure the pH of each prepared sample using a calibrated pH meter.

-

UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. Identify an analytical wavelength where the absorbance difference between the acidic (ArB(OH)₂) and basic (ArB(OH)₃⁻) forms is maximal.

-

Data Analysis:

-

Plot the absorbance at the analytical wavelength against the measured pH. The resulting curve should be sigmoidal.

-

The pKₐ can be determined as the pH at the inflection point of the sigmoidal curve.

-

Alternatively, fit the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: A = (Aₐ + Aₐ * 10^(pH - pKₐ)) / (1 + 10^(pH - pKₐ)) where A is the observed absorbance at a given pH, Aₐ is the absorbance of the fully acidic form, and Aₐ is the absorbance of the fully basic form. The pKₐ is determined from the non-linear regression fit.

-

Caption: Workflow for pKₐ determination by UV-Vis spectrophotometric titration.

Protocol: Measurement of Lewis Acidity via the Gutmann-Beckett Method

This protocol details the procedure for determining the Acceptor Number (AN) of a boron-containing Lewis acid using ³¹P NMR spectroscopy.[10][11]

Materials:

-

Lewis acid (e.g., aryl boronic acid or other boron compound)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, weakly coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes, gas-tight syringe

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Accurately weigh the Lewis acid (e.g., 0.06 mmol) into an NMR tube.[16]

-

In a separate vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent.

-

Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube containing the Lewis acid.[16]

-

Add an equimolar amount of Et₃PO (0.06 mmol) to the NMR tube using a syringe.[16]

-

-

Reference Sample: Prepare a reference sample containing only Et₃PO in hexane to determine the reference chemical shift (δ ≈ 41.0 ppm).

-

NMR Measurement:

-

Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample.

-

Use an external reference standard (e.g., 85% H₃PO₄) or an internal standard if it does not interact with the Lewis acid.

-

-

Data Analysis:

-

Determine the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-Lewis acid adduct.

-

Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

-

Safety Note: Many strong boron Lewis acids are highly sensitive to moisture and air. All manipulations should be performed under a dry, inert atmosphere.

Conclusion

The is a defining characteristic that is central to their function and applications. Governed by the electronic and steric nature of the aryl substituents, this property can be finely tuned to optimize performance in catalysis and molecular recognition. The quantitative methods outlined in this guide, from pKₐ determination to the Gutmann-Beckett method and computational FIA, provide researchers with the tools to characterize and compare the strength of these versatile compounds. A thorough understanding and control of their Lewis acidity will continue to drive innovation in the development of novel catalysts, advanced chemical sensors, and targeted therapeutics.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. mdpi.com [mdpi.com]

- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 11. magritek.com [magritek.com]

- 12. Triethyl borate - Wikipedia [en.wikipedia.org]

- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. Thiophene-containing molecules are of significant interest in drug discovery, with numerous FDA-approved drugs featuring this heterocycle.[2] The thiophene moiety can serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[1]

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a valuable building block that allows for the introduction of a functionalized thiophene ring into a target molecule. The hydroxymethyl group provides a handle for further synthetic modifications, expanding the accessible chemical space for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with relevant data and diagrams to guide researchers in its effective use.

Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₇BO₃S |

| Molecular Weight | 157.99 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Ambient temperature |

Suzuki Coupling Reaction: An Overview

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a palladium(II) complex.

-

Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3]

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data: Representative Yields for Suzuki Coupling of Thiophene Boronic Acids

The following table summarizes typical yields for the Suzuki coupling of various thiophene boronic acids with different aryl halides under palladium catalysis. While not specific to this compound, this data provides a useful reference for expected outcomes.

| Entry | Thiophene Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 3-Thiopheneboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |

| 3 | 2-Thiopheneboronic acid | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |

| 4 | 3-Thiopheneboronic acid | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 80 | 4 | 85 |

| 5 | 2-Formyl-5-thiopheneboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 24 | 75[4] |

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Applications